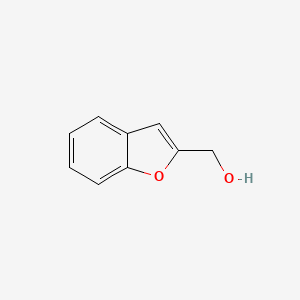

1-Benzofuran-2-ylmethanol

Description

Significance of the Benzofuran (B130515) Core in Chemical Biology and Medicinal Chemistry

The benzofuran nucleus is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.org This versatility has led to the development of numerous benzofuran-containing compounds with a broad spectrum of pharmacological properties. researchgate.netrsc.org

Key biological activities associated with the benzofuran scaffold include:

Antimicrobial Activity: Benzofuran derivatives have shown efficacy against various bacterial and fungal strains, including resistant ones. nih.govrsc.org The substitution pattern on the benzofuran ring plays a crucial role in determining the antimicrobial potency and spectrum. nih.govrsc.org

Anticancer Activity: Many benzofuran-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines. semanticscholar.orgmdpi.com Their mechanisms of action often involve inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in cancer progression, such as PI3K and VEGFR-2. mdpi.comnih.gov

Anti-inflammatory and Antioxidant Effects: Certain benzofuran derivatives exhibit anti-inflammatory and antioxidant properties, which are beneficial in mitigating diseases associated with inflammation and oxidative stress. researchgate.netsmolecule.com

Other Pharmacological Activities: The therapeutic potential of benzofurans extends to antiviral, antiarrhythmic, antihyperglycemic, and analgesic effects, among others. researchgate.netsemanticscholar.orgnih.gov

The wide-ranging biological activities of benzofuran derivatives have spurred extensive research into their synthesis and structure-activity relationships (SAR). researchgate.netmdpi.com

Rationale for Academic Research on 1-Benzofuran-2-ylmethanol and its Derivatives

This compound is a key intermediate in the synthesis of a variety of more complex benzofuran derivatives. ontosight.aiunicatt.it Its chemical structure, featuring a reactive hydroxymethyl group attached to the 2-position of the benzofuran core, allows for straightforward chemical modifications. unicatt.it This makes it an attractive starting material for medicinal chemists aiming to explore the therapeutic potential of the benzofuran scaffold.

Research on this compound and its derivatives is driven by several factors:

Lead Compound for Drug Discovery: The modification of this compound can lead to the development of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. ontosight.ai

Exploration of Structure-Activity Relationships (SAR): By synthesizing and evaluating a library of derivatives from this compound, researchers can gain valuable insights into how different functional groups and substitution patterns influence biological activity. mdpi.com

Development of Novel Synthetic Methodologies: The synthesis of this compound and its subsequent transformation into other compounds can drive the development of new and efficient synthetic protocols. unicatt.itrsc.org For example, a green synthesis method for the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol, a closely related compound, has been developed using a whole-cell biocatalyst. nih.govresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Molecular Formula | C₉H₈O₂ | nih.govuni.lu |

| Molecular Weight | 148.16 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 55038-01-2 | nih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| InChI Key | HSOMHPHYGAQRTF-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Detailed Research Findings on Derivatives of this compound

The versatility of the this compound scaffold has led to the synthesis and investigation of numerous derivatives with a range of biological activities.

Anticancer Activity: A study on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one revealed that two compounds exhibited selective action towards chronic myelogenous leukemia (K562) cells. mdpi.com These compounds were found to induce apoptosis and have pro-oxidative effects in cancer cells. mdpi.com Another study highlighted that hybrid benzofuran derivatives can act as potent cytotoxic agents. semanticscholar.org For instance, a benzofuran-isoxazole derivative has been noted for its potential in anticancer research. vulcanchem.com

Antimicrobial Activity: Research has shown that certain benzofuran derivatives possess moderate to good antimicrobial activity. nih.gov For example, one study found that a specific bromo derivative of a benzofuran compound showed moderate activity against Gram-positive bacterial strains. mdpi.com Another series of benzofuran derivatives containing oxadiazoles (B1248032) and pyrazoles demonstrated moderate to good inhibition against various bacterial and fungal strains. nih.gov

Enzyme Inhibition: A series of newly synthesized benzofuran derivatives were evaluated for their inhibitory potential against acetylcholinesterase (AChE) and bacterial strains. bohrium.com Another study designed and synthesized new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors for cancer treatment. nih.gov

Other Biological Activities: The structural framework of this compound has been incorporated into molecules with other potential therapeutic applications. For example, a derivative, [1-(1-benzofuran-2-ylmethyl)-4-benzylpiperidin-4-yl]methanol, is of interest for its potential in modulating neurotransmitters and for its anti-inflammatory or antimicrobial properties. ontosight.ai

Table 2: Examples of Biologically Active Derivatives of this compound

| Derivative | Biological Activity | Research Focus | Source |

| Bromo derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone | Anticancer (selective against K562 leukemia cells) | Induction of apoptosis, pro-oxidative effects | mdpi.com |

| [1-(1-benzofuran-2-ylmethyl)-4-benzylpiperidin-4-yl]methanol | Potential neurotransmitter modulation, anti-inflammatory, antimicrobial | Lead compound for drug discovery | ontosight.ai |

| (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol | Potential antioxidant, anticancer, anti-inflammatory | Investigating interactions with enzymes and receptors | smolecule.com |

| [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol | Potential anticancer and antimicrobial | Structure-activity relationship studies | vulcanchem.com |

| (3-chlorophenyl)-(5-nitro-1-benzofuran-2-yl)methanol | Potential antimicrobial, anticancer | Investigating effects of substituents on biological activity | ontosight.ai |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzofuran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOMHPHYGAQRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379934 | |

| Record name | 1-benzofuran-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55038-01-2 | |

| Record name | 2-Benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55038-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzofuran-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 1 Benzofuran 2 Ylmethanol

Functional Group Transformations at the Methanol (B129727) Moiety of 1-Benzofuran-2-ylmethanol

The primary alcohol functional group in this compound is a prime site for various transformations, allowing for the synthesis of a wide array of derivatives.

Oxidation: The hydroxymethyl group can be readily oxidized to form the corresponding aldehyde (1-benzofuran-2-carbaldehyde) or, under stronger conditions, the carboxylic acid (1-benzofuran-2-carboxylic acid) smolecule.com. These transformations provide access to key synthetic intermediates. For instance, 1-benzofuran-2-carboxylic acid is a crucial component in the development of molecules with potential biological activity nih.gov.

Esterification: The hydroxyl group can undergo esterification to form esters. A common derivative is 1-benzofuran-2-ylmethyl acetate (B1210297), which is often prepared as an intermediate for further reactions unicatt.itrsc.orgrsc.org. This conversion is typically achieved by reacting this compound with an acetylating agent. The resulting acetate is a more suitable substrate for certain catalytic reactions, such as palladium-catalyzed nucleophilic substitutions, due to the acetate group being a better leaving group than the hydroxyl group nih.gov.

| Reaction Type | Reagent/Conditions | Product | Reference |

| Oxidation | Appropriate oxidizing agents | 1-Benzofuran-2-carbaldehyde or 1-Benzofuran-2-carboxylic acid | smolecule.com |

| Esterification | Acetylating agent | 1-Benzofuran-2-ylmethyl acetate | unicatt.itrsc.orgrsc.org |

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Ring System

The benzofuran ring system is aromatic and undergoes electrophilic substitution reactions. slideshare.net The regioselectivity of these reactions is influenced by the electron-donating nature of the oxygen atom and the existing substituent at the C2 position. For the parent benzofuran molecule, electrophilic attack occurs preferentially at the C2 position due to the stabilization of the intermediate sigma complex by the adjacent benzene (B151609) ring. stackexchange.comechemi.com

However, in this compound, the C2 position is already substituted. Therefore, electrophilic attack is directed to other positions on the heterocyclic ring, primarily the C3 position, or on the benzene ring. pixel-online.net The specific outcome depends on the nature of the electrophile and the reaction conditions. For example, halogenation and acylation are common electrophilic substitution reactions performed on benzofuran derivatives. researchgate.net The synthesis of various substituted calix kyoto-u.ac.jpbenzofurans has been achieved through electrophilic aromatic substitutions like bromination and formylation. researchgate.net

Nucleophilic Reactions Involving the Hydroxyl Group of this compound

While the hydroxyl group can act as a nucleophile, a more synthetically valuable strategy involves converting it into a good leaving group to facilitate nucleophilic substitution at the benzylic-like carbon. A prominent example is the palladium-catalyzed Tsuji-Trost type reaction. unicatt.itrsc.org

In this approach, this compound is first converted to its acetate derivative, 1-benzofuran-2-ylmethyl acetate. rsc.org This acetate then serves as a substrate in a palladium-catalyzed reaction with a variety of soft nucleophiles, including those based on nitrogen, sulfur, oxygen, and carbon. rsc.orgnih.gov The reaction proceeds via the formation of an η³-(benzofuryl)methyl complex, with the nucleophile attacking the benzylic carbon. rsc.org This methodology has proven to be a versatile tool for synthesizing a diverse range of 2-substituted benzofuran derivatives in high yields. rsc.orgnih.gov The choice of catalyst system is crucial; for instance, a Pd₂(dba)₃/dppf system works well for nitrogen nucleophiles, while a [Pd(η³-C₃H₅)Cl]₂/XPhos system is more effective for sulfur, oxygen, and carbon nucleophiles. rsc.orgnih.gov

| Nucleophile Type | Catalyst System | Example Nucleophiles | Product Class | Reference |

| Nitrogen | Pd₂(dba)₃/dppf | 1-Alkylpiperazines, anilines, dialkylamines | 2-(Aminomethyl)benzofurans | rsc.orgnih.gov |

| Sulfur, Oxygen, Carbon | [Pd(η³-C₃H₅)Cl]₂/XPhos | Thiols, phenols, malonates | 2-(Thio/Oxy/Carbo-methyl)benzofurans | rsc.orgnih.gov |

Ring-Opening and Rearrangement Reactions of Benzofuran Derivatives

The benzofuran ring, despite its aromatic stability, can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to structurally diverse phenolic derivatives. acs.orgresearchgate.net

Ring-Opening Reactions: Transition metal catalysis, particularly with nickel, has been effectively used to cleave the robust endocyclic C-O bond of benzofurans. researchgate.netchinesechemsoc.org Nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides allows for the synthesis of various (E)-o-alkenylphenols with high selectivity. chinesechemsoc.org Another strategy involves the nickel-catalyzed ring-opening transformation of benzofuran with silanes, which can yield ortho-alkenyl-, alkyl silane-, or alkenyl silane-substituted phenols. acs.orgacs.org Reductive cleavage can also be achieved without transition metals, for instance, by using lithium metal to selectively break the C2–O bond, affording an o-hydroxystyrene derivative after workup. kyoto-u.ac.jp

Rearrangement Reactions: Rearrangements of the benzofuran scaffold or its precursors are valuable synthetic transformations. A classic example is the Perkin rearrangement, where 3-halocoumarins are converted into benzofuran-2-carboxylic acids in the presence of a base. nih.gov This reaction proceeds through a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack to form the benzofuran ring. nih.gov More recently, methods have been developed for the selective synthesis of 3-acylbenzofurans and 3-formylbenzofurans through the rearrangement and subsequent transformation of 2-hydroxychalcones. rsc.org An unusual rearrangement from a benzopyran to a benzofuran has also been reported during the synthesis of potential acetylcholinesterase inhibitors. nih.gov

Heterocyclic Annulation Strategies Utilizing this compound as a Precursor

This compound and its derivatives can serve as building blocks for the construction of more complex, fused heterocyclic systems. Annulation strategies can exploit the reactivity of both the substituent at the C2 position and the benzofuran ring itself.

One potential strategy involves functionalizing the C3 position of the benzofuran ring, which is susceptible to electrophilic attack or metallation, and then performing a cyclization reaction with a suitable partner. The hydroxyl group of the methanol moiety can also be used as a reactive handle. For example, it could be oxidized to an aldehyde, which can then participate in a condensation-cyclization sequence to build a new ring.

A ruthenium-catalyzed dehydrative C-H alkenylation and annulation reaction between phenols and diols to form benzofuran derivatives has been reported. organic-chemistry.org While this method synthesizes the benzofuran ring, analogous principles could be applied starting from this compound. The hydroxyl group could be transformed into a reactive species that participates in an intramolecular C-H activation/annulation cascade on the benzene portion of the benzofuran ring system. Furthermore, radical cascade reactions, which have been used to construct complex indole (B1671886) alkaloids, could potentially be adapted for benzofuran systems, using the C2-methanol group or a derivative as a radical acceptor or precursor to initiate a cyclization cascade. aablocks.com

Biological Activities and Mechanistic Insights of 1 Benzofuran 2 Ylmethanol and Its Derivatives

Structure-Activity Relationship (SAR) Studies for 1-Benzofuran-2-ylmethanol Analogues

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For benzofuran (B130515) derivatives, these studies have revealed key structural features that influence their anticancer activity.

Substitutions at the C-2 and C-3 positions of the benzofuran ring have been shown to be critical for cytotoxic activity. mdpi.comnih.gov For instance, the introduction of ester or heterocyclic rings at the C-2 position can enhance the compound's selectivity towards cancer cells. mdpi.comnih.gov Halogenation, particularly the placement of a bromine atom on a methyl group at the C-3 position, has been found to impart remarkable cytotoxic activity against leukemia cells while showing no toxicity to normal cells. mdpi.com This highlights that the position of the halogen on the benzofuran ring is a significant determinant of its biological activity. mdpi.com

Furthermore, the creation of hybrid molecules, where the benzofuran scaffold is combined with other biologically active moieties like chalcone, triazole, piperazine (B1678402), or imidazole, has yielded potent cytotoxic agents. mdpi.comnih.gov For example, a hybrid of benzofuran, imidazole, and quinazolinone showed significant growth inhibition of human breast cancer cells. mdpi.comnih.gov The presence and position of substituents, such as halogens and methoxy (B1213986) groups, on these hybrid structures can dramatically affect their cytotoxicity. mdpi.comnih.gov

The lipophilicity of the benzofuran analogues also plays a role in their activity. Studies comparing propafenone-type modulators of multidrug resistance with their benzofuran counterparts found a strong correlation between biological activity and calculated lipophilicity values. nih.gov

In Vitro Biological Evaluations of Benzofuran Derivatives

The anticancer potential of benzofuran derivatives has been extensively evaluated through a variety of in vitro assays, revealing their mechanisms of action against cancer cells. These compounds have been shown to inhibit cell proliferation, induce programmed cell death, and interfere with critical cellular processes necessary for cancer progression. biogecko.co.nz

Anticancer Activity Profiling of Benzofuran Derivatives

Benzofuran derivatives have demonstrated broad-spectrum anticancer activity against a panel of human cancer cell lines, including those of the breast, colon, lung, liver, and leukemia. mdpi.comscispace.commdpi.comresearchgate.netacs.org Their effectiveness is often compared to established chemotherapeutic drugs, with some derivatives showing superior or comparable potency. scispace.comrsc.org

Inhibition of Cancer Cell Proliferation and Cytotoxicity Mechanisms

A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the inhibition of cancer cell proliferation. biogecko.co.nz This is often measured by MTT or similar assays that assess cell viability. For instance, certain halogenated benzofuran derivatives have shown potent inhibition of various cancer cell lines, including lung, liver, and colon cancer. mdpi.com The cytotoxic effects of these compounds can be selective, with some derivatives showing minimal toxicity to normal human cells. mdpi.commdpi.comtandfonline.com

The generation of reactive oxygen species (ROS) is another mechanism of cytotoxicity for some benzofuran derivatives. mdpi.comfrontiersin.org Increased ROS levels can lead to oxidative stress and subsequent cell death through apoptosis or necrosis. mdpi.comfrontiersin.orgnih.gov For example, certain bromo derivatives of benzofuran have been shown to induce ROS production in cancer cells, contributing to their cytotoxic effects. mdpi.comsemanticscholar.org

Below is a table summarizing the cytotoxic activity of selected benzofuran derivatives against various cancer cell lines.

| Compound Name | Cancer Cell Line | IC50 (µM) | Source |

| 3-bromomethyl-benzofuran-2-carboxylic acid ethyl ester | K562 (Leukemia) | 5 | mdpi.com |

| 3-bromomethyl-benzofuran-2-carboxylic acid ethyl ester | HL60 (Leukemia) | 0.1 | mdpi.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | Not specified | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) | Not specified | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | Not specified | mdpi.com |

| Benzofuran-isatin conjugate (5d) | SW-620 (Colon) | Not specified | tandfonline.com |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine (9) | SQ20B (Head and Neck) | 0.46 | researchgate.net |

| Benzofuran-2-carboxamide (B1298429) derivative (50g) | A549 (Lung) | 0.57 | rsc.org |

| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (Colon) | 0.87 | rsc.org |

| Benzofuran-2-carboxamide derivative (50g) | HeLa (Cervical) | 0.73 | rsc.org |

| Piperazine tethered benzofuran derivative (9h) | Panc-1 (Pancreatic) | 0.94 | tandfonline.com |

| Piperazine tethered benzofuran derivative (9h) | MCF-7 (Breast) | 2.92 | tandfonline.com |

| Piperazine tethered benzofuran derivative (9h) | A-549 (Lung) | 1.71 | tandfonline.com |

Induction of Apoptosis and Necrosis Pathways in Cancer Cells

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. biogecko.co.nz Numerous studies have demonstrated that benzofuran derivatives are potent inducers of apoptosis. frontiersin.orgtandfonline.comnih.govfrontiersin.orgmdpi.com This is often confirmed through assays such as Annexin V-FITC staining, which detects early apoptotic cells, and by observing morphological changes consistent with apoptosis. semanticscholar.orgtandfonline.comfrontiersin.org

The induction of apoptosis by benzofuran derivatives can occur through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the modulation of Bcl-2 family proteins. frontiersin.orgmdpi.com For example, some derivatives have been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins such as Bax and Bak. frontiersin.orgmdpi.com This leads to the activation of caspase-9 and the subsequent executioner caspase-3, culminating in apoptosis. mdpi.com

Furthermore, the cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is a common indicator of apoptosis induced by these compounds. tandfonline.comnih.gov In some cases, at higher concentrations, benzofuran derivatives may also induce necrosis, another form of cell death. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, benzofuran derivatives can disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. biogecko.co.nz This is a key mechanism for inhibiting uncontrolled cell proliferation. mdpi.com Flow cytometry analysis is commonly used to determine the effects of these compounds on cell cycle distribution. mdpi.commdpi.com

Benzofuran derivatives have been shown to cause cell cycle arrest at the G2/M phase or the G0/G1 phase, depending on the specific compound and the cancer cell line. mdpi.comnih.govrsc.orgmdpi.com For instance, some derivatives induce a halt in the G2/M phase, preventing cells from entering mitosis. mdpi.comrsc.orgmdpi.com This arrest is often a prelude to apoptosis. mdpi.com Other derivatives may cause an arrest in the G0/G1 phase, preventing DNA synthesis. researchgate.net The ability to arrest the cell cycle is often linked to the compound's effect on key regulatory proteins. nih.gov

Molecular Target Identification (e.g., tubulin polymerization inhibition, kinase inhibition)

Identifying the specific molecular targets of benzofuran derivatives is crucial for understanding their mechanism of action and for rational drug design. Several key targets have been identified, including tubulin and various protein kinases.

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. mdpi.comresearchgate.net Disruption of microtubule dynamics is a well-established strategy in cancer therapy. mdpi.com Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, acting as microtubule-destabilizing agents. acs.orgrsc.orgmdpi.comresearchgate.net These compounds often bind to the colchicine (B1669291) binding site on tubulin, preventing its assembly into microtubules. acs.orgmdpi.com This leads to mitotic arrest and subsequent apoptosis. mdpi.com The inhibitory activity of some benzofuran derivatives on tubulin polymerization has been shown to be more potent than that of the well-known agent Combretastatin A-4 (CA-4). researchgate.net

Kinase Inhibition: Protein kinases are critical regulators of numerous cellular processes, including cell growth, proliferation, and survival. researchgate.nettandfonline.com Dysregulation of kinase activity is a common feature of many cancers, making them attractive therapeutic targets. mdpi.comresearchgate.net Benzofuran derivatives have been shown to inhibit several protein kinases, including:

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. rsc.orgrsc.org Several benzofuran derivatives have been designed and synthesized as potent inhibitors of VEGFR-2 kinase. rsc.orgrsc.orgtandfonline.com

mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation. mdpi.comresearchgate.net Some benzofuran derivatives have been developed as inhibitors of the mTOR signaling pathway. mdpi.comresearchgate.net

CDK2: Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle progression. researchgate.nettandfonline.com Hybrid molecules of benzofuran and piperazine have been designed as novel CDK2 inhibitors, leading to cell cycle arrest and apoptosis. researchgate.nettandfonline.comresearchgate.net

Other Kinases: Benzofuran derivatives have also been reported to inhibit other kinases such as GSK-3β, Pim-1, and Src kinase. researchgate.nettandfonline.com

Other Molecular Targets:

Hypoxia-Inducible Factor (HIF-1): Some benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is crucial for tumor adaptation to low oxygen conditions. mdpi.comnih.gov

Farnesyltransferase: This enzyme is involved in post-translational modification of proteins, including Ras, which is frequently mutated in cancer. Benzofuran-based farnesyltransferase inhibitors have shown potent antitumor activity. scispace.com

The multifaceted biological activities and diverse molecular targets of this compound and its derivatives underscore their significant potential in the development of new and effective anticancer therapies.

Antimicrobial Activity Studies of Benzofuran Compounds

The benzofuran scaffold is a crucial structural motif in a multitude of natural and synthetic compounds that exhibit a wide array of pharmacological activities, including significant antimicrobial properties. nih.govbepls.com Derivatives of benzofuran have demonstrated efficacy against a broad spectrum of pathogens, including bacteria, fungi, and viruses, making them a subject of intense research in the quest for new antimicrobial agents. nih.govmdpi.comtaylorandfrancis.com

Antibacterial Spectrum and Efficacy

Benzofuran derivatives have shown considerable promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the benzofuran ring system. rsc.org

For instance, a series of 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives were synthesized and tested for their antimicrobial activity. Among them, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was identified as the most active derivative against Staphylococcus aureus and Escherichia coli. nih.gov Other derivatives in the same study showed moderate activity against the tested microorganisms. nih.gov

In another study, the hybridization of the benzofuran ring with a pyrazole (B372694) nucleus has been identified as a promising strategy for developing potent antimicrobial agents. nih.gov Some of these benzofuran-pyrazole hybrids have demonstrated broad-spectrum activity. nih.gov Similarly, 2-salicylidene benzofuran derivatives have shown potent antibacterial activity, with MIC values ranging from 0.06–0.12 mM against three Gram-positive bacterial strains. rsc.org

Furthermore, research on 2,4,6-trimethoxy benzofuran derivatives revealed that a benzofuran carbohydrazide (B1668358) compound displayed excellent activity against E. coli and S. aureus, with inhibition zones of 27 mm and 26 mm, respectively. rsc.org A related benzofuran carboxylic acid showed remarkable activity against P. aeruginosa and S. pyogenes. rsc.org The presence of chloro substituents on pyrazoline and pyrazole moieties attached to a benzofuran core has also been shown to be closely related to antibacterial activity. rsc.org

Dehydro-viniferin, a benzofuran-containing compound, has demonstrated high sensitivity against Listeria monocytogenes, with MIC and MBC values of 4.42 and 35.3 µM, respectively. bepls.com The compound was found to cause significant morphological alterations and damage to the cytoplasmic membrane. bepls.com

Interactive Table of Antibacterial Activity of Benzofuran Derivatives:

| Compound/Derivative Class | Test Organism(s) | Activity/Efficacy | Reference(s) |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Staphylococcus aureus, Escherichia coli | Most active in its series | nih.gov |

| 2-Salicylidene benzofuran derivatives | Gram-positive bacteria | MIC values of 0.06–0.12 mM | rsc.org |

| Benzofuran carbohydrazide | E. coli, S. aureus | Inhibition zones of 27 mm and 26 mm | rsc.org |

| Benzofuran carboxylic acid | P. aeruginosa, S. pyogenes | Remarkable activity | rsc.org |

| Dehydro-viniferin | Listeria monocytogenes | MIC of 4.42 µM, MBC of 35.3 µM | bepls.com |

Antifungal Efficacy

The antifungal potential of benzofuran derivatives has been well-documented, with activity against a range of pathogenic fungi. nih.govresearchgate.net Amiodarone (B1667116), a synthetic drug based on the benzofuran ring system, exhibits potent antifungal activity against a broad spectrum of fungi. researchgate.netnih.gov

The structural features of benzofuran derivatives play a critical role in their antifungal activity. For example, the conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, drastically increased its antifungal activity. nih.gov This highlights the importance of specific substitutions in enhancing antifungal potency.

In a study of novel benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus, compounds 4b and 4d exhibited potential antifungal activity. nih.gov Another study on 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives showed that while some compounds were highly active against bacteria, they exhibited only moderate activity against Candida albicans. nih.gov

Furthermore, natural benzofurans like ailanthoidol (B1236983) have demonstrated antifungal properties. mdpi.com The antifungal activity of some benzofuran derivatives is thought to be mediated through the inhibition of fungal N-myristoyltransferase. researchgate.net

Interactive Table of Antifungal Activity of Benzofuran Derivatives:

| Compound/Derivative Class | Test Organism(s) | Activity/Efficacy | Reference(s) |

| Amiodarone | Broad range of fungi | Potent antifungal activity | researchgate.netnih.gov |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Cryptococcus neoformans, Aspergillus fumigatus | Significantly increased activity over parent compound | nih.gov |

| Thiazolo[3,2-a]benzimidazole derivatives (4b, 4d) | Not specified | Potential antifungal activity | nih.gov |

| Ailanthoidol | Not specified | Antifungal activity | mdpi.com |

Antiviral Activity Investigations

Certain benzofuran derivatives have been identified as having significant antiviral properties. nih.govmdpi.com A notable recent discovery is the identification of benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) protein, which are involved in the induction of type I interferons (IFN-I) and play a crucial role in the innate immune response to viral infections. nih.gov

These STING-dependent immunostimulatory compounds have been shown to be host-targeting inhibitors of coronaviruses. nih.gov Several benzofuran derivatives were found to induce IFN-β transcription and inhibit the replication of human coronavirus 229E and SARS-CoV-2 at nanomolar concentrations. nih.gov The antiviral activity of these compounds was confirmed to be IFN-dependent, as they were inactive in cells lacking IFN production. nih.gov This positions benzofurans as a novel chemical scaffold for the development of broad-spectrum antivirals. nih.gov

The natural product ailanthoidol, a benzofuran derivative, has also been reported to possess antiviral activity. mdpi.com

Mechanistic Basis of Antimicrobial Action

The antimicrobial mechanisms of benzofuran derivatives are diverse and depend on their specific chemical structures. For antibacterial action, some derivatives, such as dehydro-viniferin, are known to cause significant morphological changes, membrane depolarization, and loss of membrane integrity in bacteria. bepls.com Others, like benzofuran–pyrazole-based compounds, have been shown to inhibit E. coli DNA gyrase B, an essential enzyme for bacterial DNA replication. nih.gov The inhibition of glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of the bacterial cell wall, is another proposed mechanism for some benzofuran-based pyrimidine (B1678525) derivatives. brieflands.com

In the case of antifungal activity, amiodarone and other benzofuran derivatives are thought to exert their effects by mobilizing intracellular calcium, which is a crucial aspect of their fungicidal action. researchgate.netnih.gov Some benzofuran derivatives also act as inhibitors of fungal N-myristoyltransferase, an enzyme essential for fungal viability. researchgate.net

The antiviral mechanism of a class of benzofuran derivatives has been clearly linked to their role as STING agonists. nih.gov By activating the STING pathway, these compounds induce the production of type I interferons, which in turn triggers a broad-spectrum antiviral state in host cells. nih.gov

Anti-inflammatory and Immunomodulatory Effects of Benzofurans

Benzofuran derivatives are recognized for their anti-inflammatory and immunomodulatory properties. nih.govmdpi.comnih.govnih.gov These compounds can modulate the innate immune response of phagocytes at various stages, including chemotactic migration and the production of reactive oxygen species (ROS). sci-hub.se

For example, a natural benzofuran, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, and its synthesized benzoxazepine derivatives have demonstrated the ability to modulate the innate immune response of phagocytes. sci-hub.se Specifically, one of the synthesized derivatives was a potent inhibitor of polymorphonuclear (PMN) chemotaxis. sci-hub.se

Benzofuran–pyrazole-based compounds have also shown substantial anti-inflammatory effects, as evaluated by the human red blood cell (HRBC) membrane stabilization assay. nih.gov The mechanism for this membrane protection may involve the binding of the compound to HRBC membranes and altering the surface charges of the cells. nih.gov

Furthermore, certain benzofuran-2-carboxamide derivatives have been identified as inhibitors of CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMC). nih.gov The CCL20/CCR6 axis is linked to various autoimmune and inflammatory disorders, and its inhibition represents a promising therapeutic approach. nih.gov These compounds are therefore considered immunomodulatory agents. nih.gov

Antioxidant Capacity and Mechanisms of Benzofuran Derivatives

Benzofuran and its derivatives have attracted significant attention for their antioxidant properties. nih.govrsc.org Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify them, is implicated in numerous diseases. scholarena.com Benzofuran derivatives can counteract oxidative stress through various mechanisms. nih.gov

The primary mechanisms by which benzofuran derivatives exert their antioxidant effects include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). rsc.orgscholarena.comresearchgate.net The preferred mechanism is often dependent on the solvent environment; HAT is generally favored in the gas phase and non-polar solutions, while SPLET is more likely in polar solvents. scholarena.com

The antioxidant activity of these compounds is significantly influenced by their structural features. For instance, the presence of a hydroxyl group, particularly a 4'-OH moiety, on a 2-phenylbenzofuran (B156813) derivative can enhance its antioxidant potential. rsc.org Electron-donating groups on the benzofuran structure tend to decrease the ionization potential, which is beneficial for antioxidant activity, while electron-withdrawing groups can decrease the bond dissociation enthalpies. scholarena.com

In a study of 3,3-disubstituted-3H-benzofuran-2-one derivatives, these compounds demonstrated an ability to reduce intracellular ROS levels and protect neuronal cells from oxidative stress-induced death. mdpi.com One particular compound was noted for its ability to boost the expression of heme oxygenase-1 (HO-1), a key antioxidant defense enzyme. mdpi.com

Interactive Table of Antioxidant Mechanisms of Benzofuran Derivatives:

| Mechanism | Description | Influencing Factors | Reference(s) |

| Hydrogen Atom Transfer (HAT) | A hydrogen atom is transferred from the antioxidant to a free radical. | Preferred in gas phase and non-polar solvents. | rsc.orgscholarena.comresearchgate.net |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | An electron is transferred from the antioxidant to the free radical, followed by a proton transfer. | Influenced by ionization potential. | scholarena.com |

| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant first loses a proton, and then transfers an electron to the free radical. | Preferred in polar solvents. | rsc.orgscholarena.comresearchgate.net |

Enzyme Inhibition Studies (e.g., chorismate mutase, Pim-1 kinase, EGFR-TK)

The therapeutic potential of this compound and its derivatives is significantly highlighted by their ability to inhibit various enzymes crucial for the progression of numerous diseases. The benzofuran scaffold has been identified as a key pharmacophore in the design of potent enzyme inhibitors. encyclopedia.pub

Chorismate Mutase Inhibition: Chorismate mutase (CM) is an essential enzyme in the shikimate pathway in bacteria, fungi, and plants, making it an attractive target for developing novel antimicrobial agents. nih.govnih.gov In silico and in vitro studies have demonstrated the potential of benzofuran derivatives as CM inhibitors. nih.gov A series of 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were designed and synthesized, showing encouraging inhibitory activity against Mycobacterium tuberculosis chorismate mutase (MtbCM). nih.govrsc.org Molecular docking studies revealed that these compounds bind at the interface site of MtbCM. nih.govrsc.org Specifically, certain derivatives established strong hydrogen bonding with the ILE67 residue of the B chain, complemented by several hydrophobic interactions. nih.govrsc.org Three of these compounds exhibited 64–65% inhibition of the enzyme at a concentration of 30 μM in vitro. nih.govnih.govrsc.org

Pim-1 Kinase Inhibition: The Pim family of serine/threonine kinases, particularly Pim-1, is implicated in various carcinogenic processes, and its overexpression is noted in numerous cancers. nih.govsemanticscholar.org Consequently, Pim-1 has emerged as a significant target for anticancer drug development. semanticscholar.org Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 and Pim-2 kinases. semanticscholar.orgnih.gov X-ray crystallography of the inhibitor/Pim-1 complex has elucidated the binding mechanism, revealing crucial salt-bridge and hydrogen bond interactions facilitated by the carboxylic acid and amino groups of the compounds. nih.gov Computational analysis of benzofuran-2-carboxylic acids has further supported these findings, indicating that compounds with optimal basicity and appropriate spacing between acidic and basic groups exhibit the most effective interactions with the active site residues of Pim-1 kinase. nih.gov

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in the development of several cancers, including non-small-cell lung cancer (NSCLC). nih.gov Benzofuran derivatives have been developed as potent EGFR-TK inhibitors. nih.govresearchgate.net A series of cyanobenzofuran derivatives were synthesized and evaluated for their EGFR-TK inhibitory activity. researchgate.net Several of these compounds displayed significant inhibition, with IC₅₀ values in the sub-micromolar range, comparable to the known inhibitor gefitinib. researchgate.net Furthermore, novel benzofuran–indole (B1671886) hybrids have been identified as potent and selective EGFR inhibitors. nih.gov One such hybrid, 8aa , not only showed selective anticancer effects against NSCLC cell lines but also demonstrated significant inhibitory effects against the drug-resistant L858R/T790M double mutant of EGFR. nih.gov

Table 1: Enzyme Inhibition by Benzofuran Derivatives

| Enzyme Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Chorismate Mutase (MtbCM) | 3-(Benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones | 64–65% inhibition at 30 μM. nih.govnih.gov Binds at the enzyme interface site. nih.govrsc.org | nih.govnih.govrsc.org |

| Pim-1 Kinase | Benzofuran-2-carboxylic acids | Potent inhibition of Pim-1 and Pim-2. semanticscholar.orgnih.gov Binding involves salt-bridge and hydrogen bond interactions. nih.gov | semanticscholar.orgnih.gov |

| EGFR-TK | Cyanobenzofurans | Significant inhibitory activity with IC₅₀ values from 0.81–1.12 µM. researchgate.net | researchgate.net |

| EGFR-TK (L858R/T790M mutant) | Benzofuran–indole hybrid 8aa | Potent inhibition with an IC₅₀ value of 0.44 ± 0.02 µM. nih.gov | nih.gov |

In Vivo Efficacy Studies and Preclinical Models for Benzofuran Derivatives

Pharmacodynamic and Efficacy Assessment in Disease Models

The therapeutic potential of benzofuran derivatives observed in vitro has been substantiated through various in vivo efficacy studies in preclinical disease models, particularly in oncology and neurodegenerative diseases.

In cancer research, a novel benzofuran derivative, 17i , identified as a potent inhibitor of Lysine-specific demethylase 1 (LSD1), demonstrated robust in vivo antitumor efficacy in H460 xenograft tumor models without causing significant side effects. nih.gov Another study highlighted a piperazine-based benzofuran, 36b , which also effectively inhibited H460 cell growth in vivo. rsc.org The efficacy of these compounds underscores the potential of the benzofuran scaffold in developing new anticancer agents. mdpi.com

In the context of neurodegenerative disorders, particularly Alzheimer's disease (AD), benzofuran derivatives have shown promise. A benzofuran-enaminone derivative, (E)-1-(benzofuran-2-yl)-3-((2-hydroxyphenyl)amino)prop-2-en-1-one (5) , was evaluated in an aluminum chloride-induced AD rat model. nih.gov Treatment with this compound counteracted the induced neurotoxicity, showcasing its potential as a therapeutic agent for AD. nih.gov The study involved behavioral, biochemical, and molecular assessments to confirm its efficacy. nih.gov Similarly, tacrine-benzofuran hybrids have been investigated for AD. researchgate.net Compound 2e from this series was shown to significantly ameliorate the cognitive performance of scopolamine-treated mice in in vivo studies, indicating its potential to address memory deficits associated with AD. researchgate.net

Furthermore, benzofuran derivatives have been evaluated in models of inflammatory diseases. A potent and selective pyrrole-based CB₂ receptor agonist, developed from a benzofuran series, demonstrated a significant anti-inflammatory effect in a dextran (B179266) sodium sulfate-induced colitis model in mice, highlighting its potential for treating conditions like ulcerative colitis. researchgate.net Another study focused on a potent S1P₁ receptor agonist, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid (18) , which demonstrated efficacy in a mouse experimental autoimmune encephalomyelitis (EAE) model of relapsing multiple sclerosis. nih.gov Oral administration of this compound significantly reduced blood lymphocyte counts, a key pharmacodynamic marker for this class of immunomodulators. nih.gov

Mechanisms of Action at the Molecular and Cellular Level for this compound and its Derivatives

Receptor Binding and Ligand-Target Interactions

The biological activities of this compound and its derivatives are often initiated by their specific binding to protein targets, including receptors and enzymes. ijpsonline.com The benzofuran structure is recognized as a privileged scaffold that can interact with a wide array of biological macromolecules. encyclopedia.pubfrontiersin.org

Sigma Receptor Binding: Derivatives of this compound have been synthesized as ligands for sigma (σ) receptors, which are implicated in various central nervous system (CNS) diseases like schizophrenia and Alzheimer's disease. nih.gov For instance, 1-(Benzofuran-2-ylmethyl)-4-(4-[¹¹C]methoxybenzyl)piperazine was developed as a selective ligand for the σ₁ receptor. nih.gov This compound exhibited a high affinity for σ₁ receptors (Kᵢ = 2.7 nM) and lower affinity for σ₂ receptors (Kᵢ = 103 nM), demonstrating its selectivity. nih.gov In vivo blocking studies in baboons confirmed the specificity of its binding to σ receptors in the brain. nih.gov

Sphingosine-1-Phosphate (S1P) Receptor Binding: Novel benzofuran-based compounds have been discovered as potent and selective agonists for the S1P₁ receptor, a key target for immunomodulatory drugs. nih.gov The compound 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid (18) is a potent S1P₁ agonist with over 1000-fold selectivity against the S1P₃ receptor, which is crucial for avoiding certain cardiovascular side effects. nih.gov

Cannabinoid Receptor Binding: In the search for treatments for inflammatory conditions, benzofuran derivatives have been explored as cannabinoid receptor modulators. researchgate.net The cannabinoid (CB) receptor selectivity and functional profile of these derivatives were found to be dependent on the nature of amide substituents and the position of methoxy groups on the benzofuran core. researchgate.net This research led to the development of potent and selective CB₂ receptor agonists. researchgate.net

Amyloid-β Aggregate Interaction: In the context of Alzheimer's disease, benzofuran derivatives have been designed as imaging agents that specifically target amyloid-β (Aβ) plaques. nih.gov Iodinated benzofuran derivatives have shown excellent binding affinity for Aβ₄₀ aggregates, with Kᵢ values in the subnanomolar range. nih.gov This high-affinity binding is a critical feature for agents intended for the diagnosis or study of Alzheimer's pathology. frontiersin.org

Table 2: Receptor Binding Profiles of Benzofuran Derivatives

| Receptor/Target | Derivative Example | Binding Affinity (Kᵢ) | Key Finding | Reference |

|---|---|---|---|---|

| Sigma-1 (σ₁) Receptor | 1-(Benzofuran-2-ylmethyl)-4-(4-[¹¹C]methoxybenzyl)piperazine | 2.7 nM | High affinity and selectivity over σ₂ receptor. nih.gov | nih.gov |

| S1P₁ Receptor | 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid (18) | EC₅₀ (S1P₁) = 0.14 nM | Potent agonist with >1000x selectivity over S1P₃. nih.gov | nih.gov |

| Cannabinoid (CB₂) Receptor | Pyrrole-based CB₂ receptor agonists derived from benzofurans | Subnanomolar Ki values | High selectivity for CB₂ over CB₁ receptor. researchgate.net | researchgate.net |

| Amyloid-β (Aβ₄₀) Aggregates | 5- and 6-iodobenzofuran (B13004773) derivatives | Subnanomolar Kᵢ values | Excellent competition for binding to Aβ aggregates. nih.gov | nih.gov |

Cellular Pathway Modulation

Benzofuran derivatives exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

One of the most critical pathways targeted by benzofuran derivatives is the Akt/mTOR (mammalian target of rapamycin) signaling cascade, which is frequently dysregulated in cancer. nih.gov Certain benzofuran derivatives have been identified as inhibitors of this pathway, directly binding to mTOR complex 1 (mTORC1) and inhibiting its kinase activity. nih.gov This inhibition leads to reduced cell proliferation and cytotoxicity in various human cancer cell lines. nih.gov

In the realm of antiviral research, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov This pathway is crucial for sensing cytosolic DNA and inducing a type I interferon (IFN-I) response. nih.gov Compounds such as BZF-2OH , BZF-5OH , and BZF-37OH were shown to induce IFN-β expression in a STING-dependent manner, leading to an effective antiviral state that inhibits the replication of viruses like HCoV-229E. nih.gov

Furthermore, the inhibition of the EGFR signaling pathway is a well-established mechanism for certain benzofuran-indole hybrids. nih.gov The compound 8aa was found to potently block the EGFR signaling cascade in NSCLC cells, which consequently inhibited cell viability and migration. nih.gov The ability to disrupt this pathway, even in cells with resistance mutations, highlights the therapeutic potential of these derivatives. nih.gov

Some benzofuran derivatives also modulate pathways related to cellular stress and apoptosis. mdpi.com For example, certain derivatives have been shown to increase the levels of reactive oxygen species (ROS) in cancer cells. mdpi.com This accumulation of ROS can induce cell damage and promote apoptosis by causing mitochondrial membrane depolarization and the release of pro-apoptotic molecules. mdpi.com This ROS generation can also modulate signaling pathways involving NF-κB and STAT3. mdpi.com

Gene Expression and Protein Regulation Studies

The interaction of this compound and its derivatives with cellular targets ultimately leads to changes in gene expression and the regulation of protein levels, which underpin their therapeutic effects.

In the context of Alzheimer's disease, a benzofuran-enaminone derivative was found to modulate the expression of several key genes in a rat model. nih.gov The study observed that treatment with the compound altered the expression of apoptotic genes, including a decrease in the pro-apoptotic Bax and an increase in the anti-apoptotic Bcl-2 , as well as changes in Caspase-3 levels. nih.gov Furthermore, the expression of AD-related genes such as Amyloid precursor protein (APP) and Tau was favorably altered, alongside the insulin 1 gene . nih.gov

In cancer cells, benzofuran derivatives can induce apoptosis by regulating the proteins involved in this process. researchgate.netmdpi.com For example, cyanobenzofuran derivatives 3 and 11 were found to significantly increase the cellular level of caspase-3 , a key executioner caspase in the apoptotic cascade, by 5.7- and 7.3-fold, respectively. researchgate.net Other studies have shown that benzofuran derivatives can induce apoptosis through the release of cytochrome C from the mitochondria, which is a critical step in the intrinsic apoptotic pathway. mdpi.com

The modulation of inflammatory responses by benzofuran derivatives also involves the regulation of protein expression. For instance, certain derivatives were found to significantly reduce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from K562 leukemia cells. mdpi.com This reduction in IL-6, a key player in cancer-related inflammation and chemoresistance, points to another layer of their anticancer mechanism. mdpi.com

Computational and Theoretical Studies on 1 Benzofuran 2 Ylmethanol and Benzofuran Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.

The electronic structure of benzofuran (B130515) derivatives is a key determinant of their chemical reactivity. According to frontier orbital theory, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates how a molecule interacts with other reagents. For the parent benzofuran ring, calculations have shown that the frontier electron populations are greatest at the C2 and C3 atoms of the furan (B31954) ring, making this region particularly susceptible to electrophilic attack. bham.ac.uk

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like 1-Benzofuran-2-ylmethanol, rotation around the single bond connecting the hydroxymethyl group to the benzofuran ring can lead to various conformers. Quantum chemical calculations can predict the geometry of the most stable conformers by finding the structures that correspond to minima on the potential energy surface.

For example, DFT calculations on 2-phenylbenzofuran (B156813) have been used to determine its stable conformation, revealing a pseudo-planar geometry where the dihedral angle between the benzofuran and phenyl rings is minimal. The stability of different conformers is influenced by factors like steric hindrance and intramolecular interactions. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it fits into the active site of a protein or receptor.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a benzofuran derivative) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

Docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues in a protein's binding site. Benzofuran derivatives have been studied for their interaction with various protein targets. Common interactions observed include:

Hydrogen Bonds: The oxygen atom in the furan ring and hydroxyl groups on substituents can act as hydrogen bond acceptors or donors, forming crucial connections with polar residues in the protein.

Hydrophobic Interactions: The aromatic benzene (B151609) and furan rings often engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.

Pi-Alkyl and Pi-Pi Stacking: The aromatic system of the benzofuran core can interact with alkyl side chains of amino acids (pi-alkyl) or with other aromatic residues like phenylalanine, tyrosine, or tryptophan (pi-pi stacking).

In a study involving benzofuran derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), docking simulations highlighted the importance of specific histidine residues in the active site. Similarly, docking of benzofuran-1,2,3-triazole hybrids into the Epidermal Growth Factor Receptor (EGFR) revealed stable interactions within the receptor's active site. Another study showed that a 4-nitrophenyl-functionalized benzofuran derivative is predicted to be housed within the interior of the bovine serum albumin (BSA) protein structure, while a related benzodifuran derivative binds to the surface.

A key output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the protein. This score, often expressed in units of energy (e.g., kcal/mol), helps to rank different compounds and predict their potential potency. A more negative score typically indicates a stronger predicted binding affinity.

Computational studies on various benzofuran derivatives have reported a range of predicted binding affinities against different biological targets. For instance, docking of benzofuran-1,2,3-triazole hybrids against EGFR yielded docking scores as low as -10.2 kcal/mol, suggesting strong potential inhibitory activity. In another study, antibacterial activity of benzofuran derivatives was correlated with binding energies ranging from -6.9 to -10.4 kcal/mol. These predictions are crucial for prioritizing which novel compounds should be synthesized and tested in the laboratory. The table below shows examples of binding affinity data for various benzofuran derivatives against different protein targets.

| Compound Class | Protein Target | Binding Affinity Metric | Value | Reference |

|---|---|---|---|---|

| Benzofuran-1,2,3-triazole hybrid (BENZ-0454) | EGFR | Docking Score (kcal/mol) | -10.2 | |

| Dibenzofuran derivative (10a) | PTP-MEG2 | IC₅₀ (nM) | 320 | |

| 4-Nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) | k_D (nM) | 28.4 ± 10.1 | |

| Benzofuranone derivative (16a) | Dopamine D2 Receptor | pKi | Moderate to High | |

| Benzofuranone derivative (16a) | Serotonin 5-HT2A Receptor | pKi | Moderate to High |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules.

A QSAR model is built using a set of compounds with known activities (the training set). For each compound, numerical values called "descriptors" are calculated to represent its structural, physicochemical, or electronic properties. These descriptors can include parameters like molecular weight, lipophilicity (log P), molar refractivity, and quantum chemical properties such as HOMO/LUMO energies.

Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques used to build the QSAR equation. For example, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators, resulting in a statistically significant model that could describe the bioactivity of the compounds. The quality of a QSAR model is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q² or R²cv). A high R² value indicates that the model fits the training data well, while a high Q² value suggests that the model has good predictive power for new compounds. QSAR studies on benzofuran derivatives have successfully identified key structural features that are important for their activity as LSD1 inhibitors and vasodilators, guiding the design of more potent analogues.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand within a protein's binding site over time. These simulations are crucial for understanding the stability of protein-ligand complexes and the dynamic behavior of molecules in a biological environment.

MD simulations have been conducted on benzofuran derivatives targeting various proteins. For instance, simulations of up to 20 nanoseconds were used to evaluate the stability of tubulin-inhibitor complexes involving benzofuran compounds. nih.gov In other studies, MD simulations were performed on benzofuran derivatives targeting Lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer. researchgate.net These simulations, combined with binding free energy calculations like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), help to explain differences in activity among compounds by analyzing their interactions with key amino acid residues. nih.govresearchgate.net

Understanding the conformational dynamics of proteins is essential, as these motions are often directly linked to their function. ethz.ch MD simulations allow for the study of how a ligand like a benzofuran derivative can influence these dynamics upon binding.

When benzofuran derivatives bind to a protein, the stability and interactions observed during MD simulations reveal the conformational behavior of the ligand-protein system. Studies on benzofuran hybrids targeting cancer-related enzymes like EGFR and PI3K have used MD simulations to confirm the stable binding of these compounds within the active sites of the target enzymes. researchgate.net The simulations show how the ligand settles into a stable conformation and maintains key interactions with binding site residues, providing insight into its inhibitory mechanism. researchgate.net

The stability of the complex formed between a drug candidate and its protein target is a critical factor in its efficacy. Both computational simulations and experimental techniques are used to assess this stability.

MD simulations provide a computational measure of stability by tracking parameters like root-mean-square deviation (RMSD) over time. For benzofuran derivatives targeting LSD1, MD studies revealed that specific compounds form stable complexes, which corroborates their potent inhibitory activity. researchgate.net

Experimental validation of these stability effects has been performed using techniques like circular dichroism (CD) spectroscopy. A study on the interaction between benzofuran derivatives (referred to as BF1) and Bovine Serum Albumin (BSA) showed that ligand binding can alter the protein's secondary structure and thermal stability. nih.govencyclopedia.pub The binding of one benzofuran derivative led to an increase in the β-sheet content of BSA and a significant increase in its melting temperature (Tm), indicating thermal stabilization of the protein-ligand complex. nih.govencyclopedia.pub

Table 3: Protein-Ligand Stability Data for a Benzofuran Derivative (BF1) with Bovine Serum Albumin (BSA)

| Parameter | Unliganded BSA | BSA + BF1 Complex | Change upon Binding | Source |

| β-sheet Content | N/A | Increased by 5.70% | +5.70% | nih.govencyclopedia.pub |

| Melting Temperature (Tm) | 69.8 ± 0.1 °C | >72.8 °C | > +3 °C | encyclopedia.pubnih.gov |

| Dissociation Constant (kD) | N/A | 28.4 ± 10.1 nM | High Affinity Binding | encyclopedia.pubnih.gov |

Applications and Emerging Areas of Research for 1 Benzofuran 2 Ylmethanol Derivatives

Role in Drug Discovery and Development Pipeline

The benzofuran (B130515) nucleus is a fundamental component in a multitude of biologically active compounds, which has led to its extensive use as a building block for pharmacological agents. nih.govnih.gov Its derivatives are investigated for a vast range of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.com This broad utility makes the scaffold a significant area of interest in the design and development of new drugs. nih.govrsc.org

In the drug discovery process, a "lead compound" is a chemical starting point that exhibits a desired biological activity and serves as the foundation for further development. numberanalytics.com Derivatives of 1-benzofuran-2-ylmethanol are frequently identified as lead compounds due to their potential biological activities. ontosight.aismolecule.com The process of lead optimization involves systematically modifying the chemical structure of these lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, while minimizing potential side effects. numberanalytics.comlongdom.org

Researchers synthesize and evaluate series of these derivatives to establish structure-activity relationships (SAR), which clarify how specific chemical modifications influence biological effects. longdom.org For instance, research into 2-benzoyl-1-benzofuran derivatives identified (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone as a "lead-like" compound for developing antagonists for adenosine (B11128) A1 and A2A receptors, which are targets for neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov Similarly, after identifying 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone as a promising lead with selective toxicity against leukemia cell lines, further chemical modifications were made to optimize its anticancer activity. mdpi.com These optimization efforts can involve introducing different substituents onto the benzofuran ring system to improve interactions with biological targets. mdpi.comlongdom.org

Table 1: Examples of this compound Derivatives as Lead Compounds

| Derivative/Class | Biological Target or Activity | Research Finding |

| Methoxy (B1213986) substituted 2-benzoyl-1-benzofuran derivatives | Adenosine A1 and A2A receptors | Compound 3j was identified as a lead-like entity for optimization into novel adenosine receptor antagonists. nih.gov |

| Bromoalkyl and bromoacetyl derivatives of benzofurans | Anticancer (Leukemia cells) | A lead compound, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone , was used to synthesize new derivatives with potent and selective anticancer activity. mdpi.com |

| Benzofuran acylhydrazone derivatives | Anticancer (LSD1 inhibition) | Novel benzofuran acylhydrazones were developed as potent inhibitors of the enzyme LSD1, a target in cancer therapy. taylorandfrancis.com |

| (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol | Anticancer, Anti-inflammatory | This class of compounds serves as a potential lead for drug development due to the versatile biological activities of the benzofuran moiety. smolecule.com |

| Benzofuran-piperazine hybrids | Anticancer (PI3K/VEGFR-2 inhibition) | Compound 8 was identified as a dual inhibitor of PI3K and VEGFR-2, key targets in cancer progression. nih.gov |

Beyond their direct therapeutic potential, this compound derivatives are also valuable as chemical probes—molecules used as tools to study and understand biological systems. These probes can be designed to interact with specific targets, such as receptors or enzymes, allowing researchers to investigate their functions.

A notable example is the development of 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine ([11C]13), a derivative synthesized for use in Positron Emission Tomography (PET). nih.gov This compound acts as a radiolabeled probe that selectively binds to the sigma-1 (σ1) receptor in the brain. nih.gov By using PET imaging, researchers can visualize the distribution and density of these receptors in living subjects, which is crucial for studying their role in a range of central nervous system diseases, including schizophrenia and Alzheimer's disease. nih.gov Other research has focused on synthesizing novel 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline (B57606) derivatives to serve as blue-green fluorescent probes, demonstrating the scaffold's utility in developing tools for bio-imaging. kab.ac.ug

Potential in Agrochemicals

The benzofuran scaffold is not only significant in pharmaceuticals but also shows promise in the development of agrochemicals. rsc.org The inherent biological activity of these compounds, particularly their antimicrobial properties, makes them candidates for creating new agents to protect crops.

The fungicidal properties of benzofuran derivatives are well-documented. nih.govnih.gov Numerous studies have demonstrated their effectiveness against a variety of fungal strains, including pathogens that affect both humans and plants. nih.govmdpi.com For example, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was identified as a potent derivative against S. aureus and E. coli, and other research has highlighted the antifungal activity of benzofuran-3-carbohydrazide derivatives. nih.govrsc.org The synthesis of methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate resulted in a compound with drastically increased antifungal activity, underscoring how specific structural modifications can enhance these properties. nih.gov While direct herbicidal applications are less detailed in recent literature, some patents for herbicidal compositions include benzofuran-related structures, suggesting an area for future exploration. google.com The broad-spectrum antimicrobial activity positions these derivatives as strong candidates for developing new fungicides to combat crop diseases. derpharmachemica.com

Table 2: Agrochemical Potential of this compound Derivatives

| Derivative/Class | Agrochemical Application | Research Finding |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Antibacterial / Antifungal | Found to be the most effective derivative against S. aureus and E. coli in its series. rsc.org |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Antifungal | Showed significantly enhanced antifungal activity compared to its precursor, inhibiting pathogenic fungi Cryptococcus neoformans and Aspergillus fumigatus. nih.gov |

| Benzofuran-3-carbohydrazide derivatives | Antifungal | Exhibited promising antifungal activities. nih.gov |

| 2-Arylbenzofuran derivatives | Antifungal / Insecticidal | This class of compounds is known to exhibit a broad range of biological activities, including antifungal and insecticidal properties. derpharmachemica.com |

Advanced Materials Science Applications

The unique chemical structure of the benzofuran scaffold also lends itself to applications in materials science. rsc.org These derivatives are explored as building blocks for functional materials due to their electronic and optical properties.

Derivatives of this compound are part of a larger class of benzofuran compounds being investigated for use in organic electronic materials. rsc.org Their applications include the development of functional polymers, fluorescent sensors, and optical brighteners. rsc.orgderpharmachemica.com The fused ring system of benzofuran provides a rigid, planar structure with conjugated pi-electrons, which is a desirable feature for organic molecules used in electronics. These properties are essential for charge transport in organic semiconductors and for light emission in organic light-emitting diodes (OLEDs). The ability to modify the benzofuran core with various functional groups allows for the fine-tuning of its electronic and photophysical properties, such as the absorption and emission wavelengths of light, making them suitable for creating tailored materials for specific electronic and optoelectronic devices. rsc.org

Table 3: Applications of Benzofuran Derivatives in Materials Science

| Derivative Class | Material Application | Relevant Property |

| General Benzofuran Derivatives | Functional Polymers | The benzofuran scaffold provides a stable, aromatic core suitable for polymerization. rsc.org |

| General Benzofuran Derivatives | Fluorescent Sensors | The inherent fluorescence of the benzofuran nucleus can be modulated by substituents, making it a useful component in chemical sensors. derpharmachemica.com |

| General Benzofuran Derivatives | Optical Brighteners | Strong UV absorption and blue light emission are properties that make these compounds useful as whitening agents in materials. derpharmachemica.com |

| 2-(1-benzofuran-2-yl)-quinoline derivatives | Fluorescent Probes | Synthesized to create materials with specific blue-green fluorescence for imaging applications. kab.ac.ug |

Fluorescent Materials

The benzofuran ring system is a key component in the development of highly fluorescent materials, often sought for their applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govmdpi.com Benzofuran derivatives are recognized as a class of "pure" blue-emitting moieties, possessing high photoluminescence and favorable quantum yields. mdpi.com The fluorescence properties can be finely tuned by modifying the substituents on the benzofuran core.

Research has demonstrated that the introduction of specific functional groups significantly impacts the photophysical properties. For instance, a study on a new class of blue-fluorescent benzofuran derivatives found that the fluorescence quantum yields are dramatically dependent on the presence of a carbomethoxy group on the furan (B31954) ring. mdpi.com Compounds featuring this group exhibited high quantum yields ranging from 41% to 55%, while related derivatives without it showed more moderate quantum yields of 17–20%. mdpi.com One particular derivative, compound 3b in the study, displayed a high absolute quantum yield of 54.85%, highlighting its potential as a fluorophore for various applications. mdpi.com

Similarly, natural benzofuran derivatives known as egonols, isolated from Styrax officinalis, have been identified as highly effective organic luminophores. These compounds exhibit fluorescence quantum yields approaching unity (0.92), emitting in the near-UV region. photobiology.com Further structural modifications, such as creating alternating benzofuran–ethynylene copolymers, have led to materials with extremely strong fluorescence, achieving quantum yields as high as 75%. researchgate.net The incorporation of the benzofuran group combined with an acetylene (B1199291) moiety into a polymeric structure presents a novel pathway to creating highly fluorescent materials for optoelectronic devices. researchgate.net

Table 1: Photophysical Properties of Selected Benzofuran Derivatives

| Compound/Derivative Class | Key Structural Feature | Max Emission (nm) | Quantum Yield (Φf) | Source |

| Benzofuran-ethynylene copolymer | Alternating copolymer structure | - | 75% | researchgate.net |

| Compound 3a | Carbomethoxy group on furan ring | 374 | 41.22% | mdpi.com |

| Compound 3b | Carbomethoxy group on furan ring | 375 | 54.85% | mdpi.com |

| Compound 3c | Carbomethoxy group on furan ring | 373 | 43.11% | mdpi.com |

| Egonols | Natural benzofuran derivatives | Near UV | ~92% | photobiology.com |

Dye-Sensitized Solar Cells

Benzofuran-based dyes are often designed with a donor-π-conjugation-acceptor (D-π-A) architecture. researchgate.netscispace.com The benzofuran moiety can act as a potent electron donor or as part of the π-conjugated bridge that facilitates charge separation. acs.orgscispace.com Thieno[2,3-f]benzofuran (BDF), a related planar and electron-rich structure, has been successfully incorporated into dyes for DSSCs. acs.orgnih.gov In one study, a series of dyes (PSB-1, PSB-2, PSB-3, and PSB-4) based on a BDF core were synthesized. nih.gov The introduction of different aromatic amine donors to the BDF structure systematically improved the energy levels, absorption spectra, and photovoltaic performance. acs.orgnih.gov The model molecule, PSB-1, achieved a PCE of 2.9%, while the modified dye, PSB-4, which incorporated a phenothiazine (B1677639) donor, reached a PCE of 5.5%, an increase of nearly 90%. acs.orgnih.govnih.gov

Another study focused on new organic dyes with a benzo[b]furan donor, a thiophene-conjugated bridge, and a cyanoacrylic acid acceptor. acs.org These dyes demonstrated high solar-to-electric conversion efficiencies. One such dye achieved a PCE of 6.65%, with a short-circuit photocurrent density (Jsc) of 14.39 mA cm⁻², an open-circuit voltage (Voc) of 0.70 V, and a fill factor (FF) of 0.66. acs.org These results underscore the potential of developing highly efficient organic dyes for DSSCs by making sophisticated structural modifications to the benzofuran core. acs.org

Table 2: Performance of Benzofuran-Based Dyes in Dye-Sensitized Solar Cells